Structural Differentiation from 5-Chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
The target compound possesses a 5-methyl-1,3-thiazol-2-yl amide substituent, in contrast to the 3-methylisothiazol-5-yl isomer found in the analog 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903238-30-1). This positional isomerism (1,3-thiazole vs. isothiazole core) alters the hydrogen-bonding surface and electron distribution of the terminal heterocycle, which the originating patent indicates is a key determinant of Pim kinase inhibitory activity [1]. No direct head-to-head IC50 data is publicly available for either compound. The structural assignment for the target compound is confirmed by its canonical SMILES: CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl, molecular weight 339.79 g/mol, and InChI Key VURUDBWCHHYLSL-UHFFFAOYSA-N .
| Evidence Dimension | Terminal heterocycle isomerism (1,3-thiazole vs. isothiazole) |
|---|---|
| Target Compound Data | 5-methyl-1,3-thiazol-2-yl substituent at the carboxamide nitrogen; SMILES CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl; MW 339.79 |
| Comparator Or Baseline | 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903238-30-1); 3-methylisothiazol-5-yl substituent; MW 325.78 (C13H13ClN4O3S) |
| Quantified Difference | Not quantified; structural isomerism predicted to alter kinase binding per patent SAR |
| Conditions | Structural comparison based on patent disclosures (US 10265307 family) |
Why This Matters
Procurement of the correct thiazole isomer is essential for preserving the intended Pim kinase pharmacophore, as isomer substitution may lead to undetectable off-target effects without confirmatory selectivity profiling.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent No. 10,265,307, issued April 23, 2019. View Source
